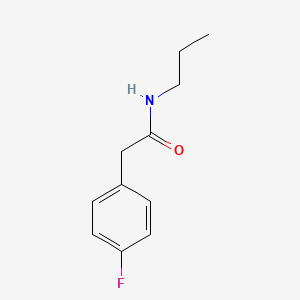![molecular formula C17H15N3O3S B5349518 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide](/img/structure/B5349518.png)
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide is primarily through the inhibition of HDAC. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them potential candidates for cancer therapy. In addition, HDAC inhibitors have been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of HDAC. HDAC inhibitors have been shown to induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide in lab experiments include its potential as a lead compound for the development of new drugs targeting HDAC, its potential as a neuroprotective agent, and its ability to induce changes in gene expression. However, limitations of using this compound in lab experiments include its relatively low potency as an HDAC inhibitor compared to other compounds, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide include further studies to fully understand its mechanism of action, optimization of its structure to increase its potency as an HDAC inhibitor, and testing of its potential as a lead compound for the development of new drugs targeting HDAC. In addition, further studies are needed to explore its potential as a neuroprotective agent and its potential applications in other fields such as immunology and infectious diseases.
Métodos De Síntesis
The synthesis of 2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide involves the reaction of 2-oxo-2-(1H-indol-3-yl)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-oxo-2-(1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indol-3-yl)acetamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results as a potential inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression and has been implicated in various types of cancer. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs targeting HDAC. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-oxo-2-[1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-17(23)16(22)13-9-20(14-6-2-1-5-12(13)14)10-15(21)19-8-11-4-3-7-24-11/h1-7,9H,8,10H2,(H2,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELXLNLMSJFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5349448.png)

![N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5349459.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)

![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)

![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)